Cas no 1309649-57-7 (Biotin-PEG4-azide)

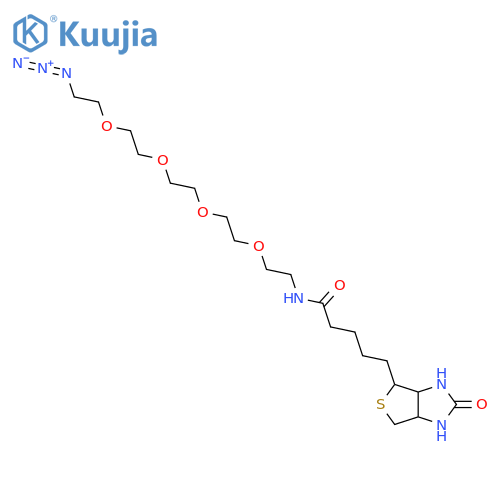

Biotin-PEG4-azide structure

商品名:Biotin-PEG4-azide

CAS番号:1309649-57-7

MF:C20H36N6O6S

メガワット:488.60144329071

MDL:MFCD27977501

CID:2952986

PubChem ID:354334342

Biotin-PEG4-azide 化学的及び物理的性質

名前と識別子

-

- Biotin-PEG<sub>4</sub>-Azide

- N-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]biotinamide

- Biotin-PEG4-azide,Biotin-PEG4-N3

- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide

- N-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-

- Biotin-PEG4-azide

- HY-140910

- Biotin-PEG4-Azide (2mg*5)

- B5546

- B6266

- DA-51154

- AKOS040743040

- BP-22119

- CS-0114464

- 1309649-57-7

- C70647

- MFCD27977501

- SCHEMBL21151109

-

- MDL: MFCD27977501

- インチ: 1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)

- InChIKey: PVEHVEYAPUNCCP-UHFFFAOYSA-N

- ほほえんだ: S1CC2C(C1CCCCC(NCCOCCOCCOCCOCCN=[N+]=[N-])=O)NC(N2)=O

計算された属性

- せいみつぶんしりょう: 488.24170406 g/mol

- どういたいしつりょう: 488.24170406 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 33

- 回転可能化学結合数: 20

- 複雑さ: 624

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 147

- ぶんしりょう: 488.6

じっけんとくせい

- ゆうかいてん: 102.0 to 106.0 deg-C

Biotin-PEG4-azide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B390633-2.5mg |

Biotin-PEG4-Azide |

1309649-57-7 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| MedChemExpress | HY-140910-25mg |

Biotin-PEG4-azide |

1309649-57-7 | 99.75% | 25mg |

¥700 | 2024-05-24 | |

| MedChemExpress | HY-140910-100mg |

Biotin-PEG4-azide |

1309649-57-7 | 99.75% | 100mg |

¥1800 | 2024-05-24 | |

| Advanced ChemBlocks | T94956-100MG |

Biotin-PEG4-CH2CH2N3 |

1309649-57-7 | 95% | 100MG |

$220 | 2023-09-15 | |

| Advanced ChemBlocks | T94956-250MG |

Biotin-PEG4-CH2CH2N3 |

1309649-57-7 | 95% | 250MG |

$355 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1262062-250mg |

Biotin-PEG4-Azide |

1309649-57-7 | 95% | 250mg |

$390 | 2024-06-06 | |

| TRC | B390633-25mg |

Biotin-PEG4-Azide |

1309649-57-7 | 25mg |

$ 185.00 | 2022-06-07 | ||

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBBE-11-500mg |

Biotin-PEG4-azide |

1309649-57-7 | >98.00% | 500mg |

¥2000.0 | 2023-09-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY234383-1g |

Biotin-PEG4-Azide |

1309649-57-7 | ≥96% | 1g |

¥9000.00 | 2024-07-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5546-100MG |

Biotin-PEG4-Azide |

1309649-57-7 | >96.0%(HPLC) | 100mg |

¥2250.00 | 2024-04-17 |

Biotin-PEG4-azide 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

1309649-57-7 (Biotin-PEG4-azide) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1309649-57-7)Biotin-PEG4-azide

清らかである:99%

はかる:1g

価格 ($):1128.0